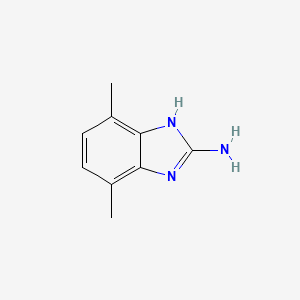

4,7-dimethyl-1H-Benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,7-dimethyl-1H-Benzimidazol-2-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

DMBA has been studied for its potential in cancer treatment. It acts as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in the progression of various cancers. Research indicates that DMBA can induce apoptosis in cancer cells by inhibiting CK2 activity, which is often overexpressed in malignant cells .

Key Findings:

- Inhibition of CK2: DMBA shows significant inhibitory effects on CK2, leading to reduced proliferation of prostate cancer cells .

- Induction of Reactive Oxygen Species: The compound has been shown to induce oxidative stress in cancer cells, which can result in DNA damage and subsequent cell death .

Antimicrobial Properties

DMBA and its derivatives exhibit notable antimicrobial activities against a range of pathogens. Studies have demonstrated that DMBA can effectively inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antimicrobial Efficacy:

- Minimum Inhibitory Concentrations (MICs) for DMBA derivatives against Staphylococcus aureus and Escherichia coli range between 1 µg/mL and 16 µg/mL .

- The compound's structural modifications have been linked to enhanced activity against resistant bacterial strains.

Enzyme Inhibition

DMBA has been utilized to study its effects on various biochemical pathways through enzyme inhibition. Its role as a CK2 inhibitor allows researchers to explore signaling pathways involved in cell division and proliferation .

Research Implications:

- Investigations into the effects of DMBA on cell cycle regulation highlight its potential use in understanding tumor biology and developing targeted therapies for cancer treatment .

Cellular Mechanisms

Studies have indicated that DMBA influences the expression levels of phosphatases such as cdc25C, which play critical roles in cell cycle regulation. This property makes it a valuable tool for dissecting cellular mechanisms related to cancer progression .

Semiconductor Properties

Beyond biological applications, DMBA has been explored for its electronic properties. It serves as a semiconductor material in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs) .

Material Characteristics:

- DMBA exhibits n-type semiconducting behavior, making it suitable for use as an electron donor material in electronic devices.

- Its stability and efficiency enhance the performance of organic electronic components.

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amine Group

The primary amine undergoes alkylation, acylation, and condensation reactions. For example:

Alkylation

Reaction with alkyl halides or epoxides forms N-alkylated derivatives. In a study, similar benzimidazole amines reacted with 2-(chloromethyl)-1-methyl-1H-benzimidazole to yield N-methyl-N-[(1-methyl-benzimidazol-2-yl)methyl] derivatives .

Example Reaction:

This compound+R-XBaseN-Alkylated product

Acylation

Acetylation with acetyl chloride or acetic anhydride produces amides. For instance, 2-aminobenzimidazole derivatives were acylated to form N-acetyl derivatives with antifungal activity .

Key Data:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-4,7-dimethyl-benzimidazol-2-amine | 85 |

Cyclocondensation Reactions

The amine participates in cyclizations to form fused heterocycles:

Formation of Pyrimidine-Fused Derivatives

Microwave-assisted reactions with β-bromo-α,β-unsaturated aldehydes yield benzo imidazo[1,2-a]pyrimidines. A study reported 65–78% yields for similar substrates .

Reaction Scheme:

This compound+R-CHOMW, DMFBenzoimidazo-pyrimidine

Coupling Reactions

The amine group facilitates cross-coupling with aryl halides or heteroarenes:

Buchwald–Hartwig Amination

Palladium-catalyzed coupling with aryl bromides forms biaryl amines. For example, coupling with 2-chloroquinoline-3-carbaldehyde gave 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine (anthelmintic activity: 19.7 ± 1.04 min paralysis time) .

Optimized Conditions:

-

Catalyst: Pd(OAc)₂

-

Ligand: Xantphos

-

Solvent: DMF, 110°C

Electrophilic Aromatic Substitution

Methyl groups activate the benzene ring toward electrophiles:

Nitration

Nitration at C5 proceeds via mixed acid (HNO₃/H₂SO₄), yielding 5-nitro-4,7-dimethyl-1H-benzimidazol-2-amine .

Regioselectivity:

-

Methyl groups direct nitration to the para position (C5).

Oxidation of the Amine

Treatment with CAN (ceric ammonium nitrate) oxidizes the amine to a nitro group, forming 4,7-dimethyl-1H-benzimidazol-2-nitro .

Reduction of Nitro Derivatives

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups back to amines .

Metal Complexation

The amine and aromatic N atoms coordinate transition metals:

Zinc Complexes

Reaction with ZnCl₂ forms octahedral complexes used in catalysis .

Stoichiometry:

ZnCl2+2(Benzimidazole amine)→Zn(L)2Cl2

Biological Activity-Driven Reactions

Derivatives exhibit antimicrobial and anticancer properties :

-

Anthelmintic hybrids : Coupling with thiadiazoles via carbothioamide linkages (IC₅₀: 9.8 μM against Haemonchus contortus) .

-

Anticancer agents : N-Alkylation with morpholine groups enhances DNA intercalation .

Tables of Key Reactions

Propiedades

Fórmula molecular |

C9H11N3 |

|---|---|

Peso molecular |

161.2 g/mol |

Nombre IUPAC |

4,7-dimethyl-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C9H11N3/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) |

Clave InChI |

ZSAWWJYNDFERFN-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C)N=C(N2)N |

SMILES canónico |

CC1=C2C(=C(C=C1)C)N=C(N2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.